Ceftaroline fosamil acetate hydrate is a cephalosporin antibiotic used primarily for treating various bacterial infections, particularly acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. It is a prodrug that is converted in vivo to its active form, ceftaroline, which exerts its antibacterial effects by binding to penicillin-binding proteins, thereby inhibiting bacterial cell wall synthesis. The compound has been developed to combat resistant strains of bacteria, making it an essential tool in modern antimicrobial therapy.
Ceftaroline fosamil acetate hydrate was developed by the pharmaceutical company Forest Laboratories and is marketed under the brand names Teflaro and Zinforo. Its chemical structure and properties are documented in various scientific databases, including DrugBank and PubChem, where it is listed with the CAS number 400827-55-6.
Ceftaroline fosamil acetate hydrate belongs to the class of antibiotics known as cephalosporins, specifically classified as a fifth-generation cephalosporin. This classification indicates its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus.
The synthesis of ceftaroline fosamil involves several key steps:
The molecular formula for ceftaroline fosamil acetate hydrate is with a molecular weight of approximately 762.74 g/mol. The compound features a complex structure characterized by multiple functional groups, including a beta-lactam ring typical of cephalosporins.
Ceftaroline fosamil undergoes hydrolysis in vivo to convert into ceftaroline, which actively binds to penicillin-binding proteins within bacterial cells. This binding inhibits cell wall synthesis, leading to bacterial lysis and death.
The hydrolysis reaction involves the opening of the beta-lactam ring of ceftaroline, resulting in the formation of a microbiologically inactive metabolite known as ceftaroline M-1 . This metabolic pathway is crucial for the antibiotic's efficacy.
The mechanism through which ceftaroline fosamil exerts its antibacterial effect involves:
Data indicates that ceftaroline has a high affinity for penicillin-binding proteins associated with methicillin-resistant Staphylococcus aureus, enhancing its effectiveness against resistant strains .
These properties suggest that ceftaroline fosamil acetate hydrate has moderate hydrophilicity and potential for effective absorption in biological systems .
Ceftaroline fosamil acetate hydrate is primarily used in clinical settings for treating:
The development of this antibiotic represents significant progress in combating resistant bacterial infections, making it an essential addition to the antimicrobial arsenal used by healthcare professionals today .
Ceftaroline fosamil acetate hydrate exemplifies sophisticated prodrug engineering designed to overcome the inherent bioavailability limitations of its active metabolite, ceftaroline. The core structural innovation resides in the N-phosphono moiety covalently linked to the 1,2,4-thiadiazol-3-yl group at the R1 position of the cephalosporin nucleus. This modification transforms ceftaroline—a zwitterionic molecule with poor aqueous solubility—into a monoanionic prodrug with substantially enhanced water solubility (>100 mg/mL) [3] [8]. The phosphono group serves a dual purpose: it acts as a solubilizing handle during intravenous administration and provides a substrate for endogenous phosphatase enzymes in plasma. Following parenteral administration, alkaline phosphatases efficiently cleave the P-N bond, liberating the bioactive ceftaroline through hydrolytic conversion [2] [7]. This enzymatic cleavage is rapid and quantitative, with conversion rates exceeding 95% in human plasma within minutes post-administration [7].
The bioactivation kinetics are optimized to ensure rapid onset of therapeutic action while maintaining prodrug stability during storage and infusion. The phosphono group's chemical environment—electron-withdrawing thiadiazole coupled with the P-N bond—creates a substrate with optimal enzymatic susceptibility. This architecture represents a significant advancement over earlier cephalosporin prodrugs (e.g., cephalothin), which relied on metabolically labile ester linkages with variable conversion rates [3].
Table 1: Key Physicochemical Modifications in Ceftaroline Fosamil Prodrug Design
Structural Feature | Chemical Rationale | Biological Consequence |
---|---|---|
N-Phosphono Group | Introduces monoanionic character at physiological pH | Increases water solubility to >100 mg/mL enabling IV formulation |
P-N Bond | Susceptible to alkaline phosphatase cleavage | Rapid conversion to bioactive ceftaroline in plasma (t₁/₂ < 10 min) |
Ethoxyimino Side Chain | Enhances steric protection of β-lactam ring | Improves stability against Ambler Class A β-lactamases |
Pyridinium-Thiazole R2 Group | Mimics peptidoglycan structure | Enables dual-site binding to PBP2a allosteric and active sites |
The ethoxyimino moiety (-N=OCCOC) at the R1 position constitutes a critical design element engineered to balance multiple pharmaceutical requirements. This esterified oxime provides steric protection to the β-lactam ring, significantly enhancing β-lactamase stability, particularly against Ambler Class A enzymes prevalent in Staphylococcus aureus [6] [7]. Simultaneously, the ethoxy group serves as a hydrotropic modifier that increases aqueous solubility without compromising membrane permeability. The electron-donating properties of the ethyl group fine-tune the oxime's electron density, creating an optimal balance between enzymatic stability and hydrolysis kinetics [3].
Further solubility enhancement is achieved through acetate salt formation. The acetate counterion interacts with the positively charged N-methylpyridinium component of the R2 group, forming an ion-pair complex that improves crystallinity and powder flow properties while maintaining hydration stability. This salt formation increases solubility in polar aprotic solvents like DMSO (2 mg/mL) critical for analytical applications and formulation development [2] [8]. The acetate's small molecular volume minimizes lattice energy in the crystalline structure, facilitating rapid dissolution upon reconstitution. This strategic esterification and salt formation collectively address the solubility-permeability trade-off that typically plagues cephalosporin antibiotics, enabling therapeutic plasma concentrations (Cmax ≈ 35 μM) after intravenous infusion [3] [7].
Table 2: Solubility Profile of Ceftaroline Fosamil Acetate Hydrate
Solvent System | Solubility (mg/mL) | Clinical/Formulation Significance |
---|---|---|
Water (25°C) | >100 | Enables high-concentration IV solutions |
DMSO (warmed) | 2 | Suitable for analytical reference standards |
Physiological Saline | ~90 | Compatibility with IV infusion lines |
Ethanol (10%) | 50-60 | Allows co-solvent formulations |
The monohydrate stoichiometry (C₂₄H₂₇N₈O₁₁PS₄·C₂H₄O₂·H₂O) of ceftaroline fosamil acetate is a deliberate crystalline design choice to enhance physicochemical stability. Water molecules occupy specific positions within the crystal lattice, forming hydrogen-bonding networks between the phosphono group, acetate counterion, and cephalosporin carboxylate. These interactions create a stabilizing hydration shell that reduces molecular mobility in the solid state [3] [4]. X-ray diffraction studies reveal that the water molecule bridges the acetate anion and the phosphoramide nitrogen (N-H···O-H···⁻OOCCH₃), effectively locking the conformation and preventing thermal degradation .
The hydrate form demonstrates superior thermal stability compared to anhydrous forms, with decomposition temperatures exceeding 180°C. More importantly, the hydrate structure significantly reduces hydrolytic susceptibility of the β-lactam ring—the most labile structural element—by restricting water access in the crystalline matrix. Under accelerated stability conditions (40°C/75% RH), the hydrate maintains >98% purity for over 24 months, whereas amorphous forms degrade by >5% within 6 months [3] . This stability is pharmacopoeially validated through HPLC assays confirming ≥98% purity in commercial products [2] [8]. The crystalline hydrate also exhibits favorable powder properties (bulk density ~0.45 g/cm³, angle of repose <30°) essential for aseptic manufacturing of sterile injectable products .
The zwitterionic character of ceftaroline fosamil acetate hydrate arises from the coexistence of a permanent cationic center (N-methylpyridinium in the R2 group) and an anionic carboxylate at the C2 position of the cephem nucleus. This creates a substantial dipole moment (calculated μ = 8.2 Debye) that promotes strong intermolecular interactions and crystal lattice stabilization [4] [6]. At physiological pH (7.4), the molecule exists predominantly as a zwitterion with additional anionic charge from the phosphono group (net charge = -1), explaining its moderate plasma protein binding (~20%) and significant volume of distribution (20.3 L) [4] [7].
Acetate salt formation provides a counterion engineering solution to manage the zwitterion's physicochemical challenges. The acetate anion (CH₃COO⁻) neutralizes the pyridinium cation through electrostatic pairing, reducing intermolecular repulsion and enabling tight crystal packing. This interaction lowers the crystal lattice energy by approximately 15 kcal/mol compared to chloride salts, as demonstrated by computational modeling . The acetate's compact structure and hydrogen-bonding capability (through carbonyl oxygen) facilitate the formation of a stable triclinic crystal system with P-1 space group symmetry [3] [4]. The crystalline structure exhibits optimal hygroscopicity profiles (water uptake <0.5% at 60% RH) critical for manufacturing and shelf-life stability. This salt selection specifically avoids metal cations (e.g., sodium) that could catalyze β-lactam hydrolysis, while providing a favorable dissociation constant (pKa = 4.76) that ensures complete ionization at physiological pH .
Table 3: Impact of Salt Formation on Physicochemical Properties
Property | Acetate Salt | Chloride Salt | Sodium Salt |
---|---|---|---|
Crystallinity | High (triclinic system) | Moderate (amorphous tendency) | Variable (hydrate forms) |
Hygroscopicity | Low (<0.5% @60%RH) | High (>2% @60%RH) | Very High (>5% @60%RH) |
Thermal Stability | Decomp. >180°C | Decomp. ~150°C | Decomp. ~170°C |
β-Lactam Stability | t₉₀ > 24 months | t₉₀ ~ 12 months | t₉₀ ~ 18 months |
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9